MK-8353

Description

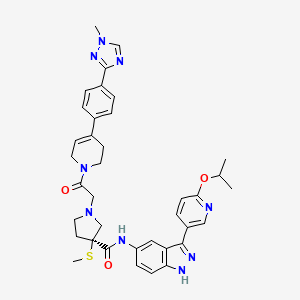

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQQGHGDBBJGFA-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MK-8353 (Ulixertinib) in BRAF Mutant Melanoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies aimed at the mitogen-activated protein kinase (MAPK) signaling pathway. However, the efficacy of BRAF and MEK inhibitors is often limited by the development of acquired resistance, frequently driven by the reactivation of this very pathway. MK-8353 (also known as ulixertinib or BVD-523) is a potent and selective, orally bioavailable, small-molecule inhibitor of the terminal kinases in the MAPK cascade, ERK1 and ERK2. This guide provides a detailed technical overview of the mechanism of action of this compound in BRAF mutant melanoma, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling dynamics.

The MAPK Signaling Pathway in BRAF Mutant Melanoma

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.

As depicted in Figure 1, the constitutively active BRAF V600E mutant kinase hyperactivates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. The pathway is also subject to negative feedback regulation, for instance, through the ERK-induced expression of dual-specificity phosphatases (DUSPs) like DUSP6, which can dephosphorylate and inactivate ERK.[1]

This compound: A Dual Inhibitor of ERK1/2

This compound is an ATP-competitive inhibitor that targets both ERK1 and ERK2.[2][3] By binding to the kinase domain of ERK, this compound prevents the phosphorylation of downstream substrates, effectively shutting down the signaling output of the MAPK pathway.[4] This mechanism is crucial in the context of BRAF mutant melanoma, particularly in cases of acquired resistance to BRAF and/or MEK inhibitors, where ERK signaling is often reactivated.[5][6]

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Cell Line/Assay | Reference |

| ERK1 | Ki | <0.3 nM | Biochemical Assay | [2][7] |

| ERK2 | Ki | 0.04 ± 0.02 nM | Biochemical Assay | [2][7] |

| ERK2 | IC50 | <0.3 nM | Biochemical Assay | [3][4] |

| BRAFV600E Melanoma | IC50 | 180 nM | A375 Cell Proliferation Assay | [8] |

Table 2: Clinical Efficacy of this compound in BRAF Mutant Melanoma (Phase I)

| Clinical Trial ID | Treatment | Number of Evaluable Patients with BRAFV600 Melanoma | Objective Response Rate (ORR) | Key Adverse Events | Reference |

| NCT01358331 | This compound Monotherapy | 15 | 20% (3 partial responses) | Diarrhea (44%), Fatigue (40%), Nausea (32%), Rash (28%) | [9][10][11] |

Experimental Protocols

Western Blot Analysis for MAPK Pathway Modulation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture BRAF mutant melanoma cells (e.g., A375, SK-MEL-28) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 24 hours).

b. Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

d. Gel Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

e. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

a. Cell Seeding:

-

Seed BRAF mutant melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow cells to adhere overnight.

b. Compound Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for 72 hours.

c. MTT Addition and Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse model.

a. Cell Preparation and Implantation:

-

Harvest BRAF mutant melanoma cells (e.g., A375 or SK-MEL-28) during their logarithmic growth phase.

-

Resuspend cells in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject approximately 5 x 106 cells into the flank of athymic nude mice.[9]

b. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width2).[12]

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at various dose levels (e.g., 30, 60 mg/kg) twice daily.[11] The control group receives the vehicle.

c. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway with this compound Inhibition

Figure 2 illustrates how this compound directly inhibits ERK1/2, thereby blocking the phosphorylation of its downstream effectors like RSK and preventing the nuclear signaling that leads to cell proliferation and survival. The diagram also depicts the negative feedback loop involving DUSP6, which is an important consideration in the overall dynamics of pathway inhibition.

Experimental Workflow for Characterizing this compound

The logical flow for characterizing a targeted therapy like this compound, as shown in Figure 3, begins with fundamental in vitro biochemical and cellular assays to establish potency and mechanism. Promising candidates then advance to in vivo models to assess antitumor efficacy and pharmacodynamics. Finally, successful preclinical candidates move into clinical trials to evaluate their safety and efficacy in patients.[10][13]

Conclusion

This compound (ulixertinib) represents a rational therapeutic strategy for BRAF mutant melanoma by targeting the terminal kinases of the MAPK pathway, ERK1 and ERK2. Its potent inhibitory activity translates into antitumor effects in both preclinical models and in patients, particularly those who have developed resistance to upstream inhibitors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and advance ERK inhibitors as a therapeutic class for melanoma and other MAPK-driven cancers.

References

- 1. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAP kinase pathway alterations in BRAF-mutant melanoma patients with acquired resistance to combined RAF/MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAP kinase pathway alterations in BRAF-mutant melanoma patients with acquired resistance to combined RAF/MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomed-valley.com [biomed-valley.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A melanoma cell state distinction influences sensitivity to MAPK pathway inhibitors. | Broad Institute [broadinstitute.org]

- 13. Preclinical Imaging in Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8353: A Dual-Action ERK Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8353 is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a wide array of human cancers, making it a compelling target for therapeutic intervention.[1][4][] this compound distinguishes itself through a novel dual mechanism of action, positioning it as a significant tool in the arsenal against cancers with MAPK pathway alterations.[1][2][3][6] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies associated with this compound.

The Dual Mechanism of Action of this compound

The primary therapeutic advantage of this compound lies in its dual inhibitory mechanism targeting the ERK1/2 kinases.[1][2][6] This multifaceted approach not only enhances its potency but also offers a potential strategy to overcome resistance mechanisms observed with other MAPK pathway inhibitors.

1. Inhibition of ERK Kinase Activity: this compound is an ATP-competitive inhibitor that binds to the active site of both phosphorylated (active) and non-phosphorylated (inactive) ERK1 and ERK2.[1][7] By occupying the ATP-binding pocket, this compound directly prevents the phosphorylation of downstream substrates, thereby abrogating the propagation of oncogenic signals that drive cell proliferation, differentiation, and survival.[][8]

2. Prevention of MEK-Mediated ERK Phosphorylation: In addition to its direct enzymatic inhibition, this compound induces a conformational change in the ERK protein.[1][6] This allosteric effect prevents the upstream kinase, MEK1/2, from phosphorylating and activating ERK1/2.[1][6] This upstream blockade is a key differentiator from other ERK inhibitors and contributes significantly to its profound and sustained pathway inhibition.[1]

This dual action ensures a more complete shutdown of the ERK signaling pathway, as illustrated by the dose-dependent decrease in phosphorylated ERK1/2 (pERK1/2) and its downstream substrate, p90 ribosomal S6 kinase (pRSK), in cancer cell lines.[1][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway and a general experimental workflow for evaluating ERK inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Kinase Assay | Activated ERK1 | 20 | [1] |

| Biochemical Kinase Assay | Activated ERK2 | 7 | [1] |

| MEK1-ERK2-Coupled Assay | Nonactivated ERK2 | 0.5 | [9] |

| Cell Proliferation Assay | A2058 (BRAF V600E) | 371 | [10] |

| Cell Proliferation Assay | HT-29 (BRAF V600E) | 51 | [1] |

| Cell Proliferation Assay | Colo-205 (BRAF V600E) | 23 | [1] |

Table 2: In Vivo Antitumor Activity of this compound in Colo-205 Xenograft Model

| Dose (mg/kg, p.o., bid) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Mean Tumor Regression (%) | Reference |

| 20 | 28 | 37 | - | [1] |

| 40 | 28 | 88 | - | [1] |

| 60 | 28 | - | 40 | [1] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel Size | This compound Concentration (µM) | Number of Kinases with >50% Inhibition | Reference |

| 233 | 1 | 3 | [1] |

| 227 | 0.1 | 0 (no kinase inhibited by >35%) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 enzymes.

General Protocol (IMAP Kinase Assay):

-

Enzyme and Substrate Preparation: Recombinant activated human ERK1 and ERK2 enzymes and a fluorescently labeled peptide substrate are prepared in a kinase buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. A control reaction without the inhibitor is also included.

-

Detection: The reaction is stopped, and a binding solution containing trivalent metal-based nanoparticles is added. The degree of phosphorylation is measured by fluorescence polarization.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

General Protocol (e.g., using CellTiter-Glo®):

-

Cell Seeding: Cancer cells (e.g., A2058, HT-29, Colo-205) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: A reagent that measures ATP levels (indicative of cell viability) is added to each well.

-

Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Western Blot Analysis

Objective: To measure the levels of phosphorylated and total ERK and its downstream substrate RSK in cells treated with this compound.

General Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of this compound for a defined time (e.g., 24 hours).[11] The cells are then washed and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, pRSK, and total RSK. A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

General Protocol (Human Colon Xenograft Model):

-

Cell Implantation: A suspension of human cancer cells (e.g., Colo-205) is injected subcutaneously into the flank of immunocompromised mice (e.g., female nude mice).[1][9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered to the treatment group, typically by oral gavage, at specified doses and schedules (e.g., 20, 40, 60 mg/kg twice daily).[1] The control group receives the vehicle.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group. Tumor regression is noted if the tumor volume decreases from its initial size at the start of treatment.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers driven by the MAPK pathway. Its unique dual mechanism of action, involving both the inhibition of ERK kinase activity and the prevention of its activation by MEK, provides a robust and comprehensive blockade of this critical oncogenic signaling cascade. The extensive preclinical data, supported by detailed experimental validation, underscore its potential as a valuable therapeutic agent. This technical guide serves as a foundational resource for researchers and clinicians working to further elucidate the role of this compound in oncology and to translate its promising preclinical profile into clinical benefit.

References

- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]

The Kinase Selectivity Profile of MK-8353: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of MK-8353, a potent and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the MAPK signaling pathway.

Introduction to this compound

This compound is a clinical-stage small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers. This compound exhibits a dual mechanism of action: it not only inhibits the kinase activity of both active and inactive ERK1 and ERK2 but also prevents their phosphorylation and activation by the upstream kinase MEK.[2][3]

Kinase Selectivity Profile

This compound has demonstrated high selectivity for ERK1 and ERK2. Its inhibitory potency against these primary targets has been quantified using various biochemical assays.

Table 1: Inhibitory Activity of this compound against Primary Targets (ERK1 & ERK2)

| Target | Assay Type | IC50 (nM) | Reference |

| Activated ERK1 | IMAP kinase assay | 23.0 | [4] |

| Activated ERK2 | IMAP kinase assay | 8.8 | [4] |

| Nonactivated ERK2 | MEK1-ERK2–coupled assay | 0.5 | [4] |

| ERK1 | Not Specified | 20 | [2][3] |

| ERK2 | Not Specified | 7 | [2][3] |

The selectivity of this compound was rigorously assessed against a broad panel of mammalian serine/threonine and tyrosine kinases. In a screening against 227-233 kinases, this compound showed minimal off-target activity.[2][3][4]

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Kinase | Inhibition at 0.1 µM | Inhibition at 1.0 µM | Reference |

| CLK2 | < 35% | > 50% | [4] |

| FLT4 | < 35% | > 50% | [4] |

| Aurora B | < 35% | > 50% | [4] |

| Other 224 kinases | < 35% | Not specified | [4] |

Note: A comprehensive list of all 227/233 kinases and their corresponding inhibition data is not publicly available in the cited literature. The data presented represents the most significant off-target interactions reported.

Signaling Pathway and Mechanism of Action

This compound acts on the terminal kinases of the MAPK/ERK signaling cascade. This pathway is typically initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and survival.

Experimental Protocols

The characterization of this compound's kinase selectivity involved several key biochemical assays. The general methodologies for these are outlined below.

IMAP Kinase Assay (for Activated ERK1/2)

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a non-radioactive method to measure kinase activity.

Principle: This assay relies on the high-affinity binding of phosphopeptides to nanoparticles functionalized with trivalent metal ions. A fluorescently labeled substrate peptide is incubated with the kinase (e.g., activated ERK1 or ERK2), ATP, and the test compound (this compound). Upon phosphorylation by the kinase, the resulting phosphopeptide binds to the IMAP beads. This binding event leads to a decrease in the rotational speed of the fluorescently labeled peptide, causing an increase in its fluorescence polarization. The extent of this change is proportional to the kinase activity.

General Protocol:

-

Reaction Setup: In a microplate, combine the kinase (activated ERK1 or ERK2), a fluorescently labeled substrate peptide, and varying concentrations of this compound in a suitable kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Termination and Binding: Stop the reaction by adding the IMAP binding solution, which contains the trivalent metal-coated nanoparticles.

-

Detection: After a further incubation period to allow for binding, measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

MEK1-ERK2–Coupled Assay (for Nonactivated ERK2)

This assay is designed to measure the inhibition of ERK2 activation by MEK1, which is a key aspect of this compound's dual mechanism of action.

Principle: The assay measures the ability of this compound to prevent the phosphorylation of nonactivated ERK2 by its upstream kinase, MEK1. The activity of MEK1 results in the phosphorylation of ERK2, which can then be detected.

General Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing nonactivated ERK2, activated MEK1, and varying concentrations of this compound in a kinase buffer.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a set time at a controlled temperature, during which MEK1 phosphorylates ERK2.

-

Detection of Phospho-ERK2: The amount of phosphorylated ERK2 is quantified. This can be achieved through various methods, such as:

-

ELISA: Using an antibody specific to the phosphorylated form of ERK2.

-

Western Blot: Separating the reaction products by gel electrophoresis and probing with a phospho-specific ERK antibody.

-

Homogeneous Assays (e.g., AlphaLISA): Using bead-based proximity assays with antibodies against total and phosphorylated ERK2.

-

-

Data Analysis: The signal corresponding to phosphorylated ERK2 is measured. The percent inhibition of ERK2 phosphorylation is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its focused activity against the terminal kinases of the MAPK pathway, combined with minimal off-target effects, underscores its potential as a targeted therapeutic agent in oncology. The experimental data gathered from robust biochemical assays confirm its selectivity profile, which is a critical attribute for minimizing off-target toxicities in clinical applications. Further research and clinical investigations will continue to delineate the full therapeutic potential of this compound.

References

- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]

Structural Basis for MK-8353 Inhibition of ERK1/2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) by the clinical candidate MK-8353. The document details the inhibitor's binding mode, its impact on the MAPK/ERK signaling pathway, and the quantitative parameters defining its potency and selectivity. Methodologies for key experiments are also outlined to provide a complete picture for research and development professionals.

The MAPK/ERK Signaling Pathway and the Role of ERK1/2

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through activating mutations in upstream components like RAS or BRAF, is a common driver of oncogenesis in various human cancers, including melanoma, colorectal, and pancreatic cancers.[1][2]

The canonical MAPK cascade involves a series of sequential phosphorylation events. The cascade is typically initiated by the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases.[1] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[1] Once activated, ERK1/2 phosphorylates a wide array of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses.[1]

This compound: A Dual-Mechanism Inhibitor of ERK1/2

This compound (formerly known as SCH900353) is an orally bioavailable, potent, and selective inhibitor of ERK1 and ERK2.[1][3] It exhibits a dual mechanism of action: it not only inhibits the kinase activity of both active (phosphorylated) and inactive (unphosphorylated) ERK1/2, but also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[1][3][4] This dual inhibition leads to a profound and sustained suppression of the MAPK pathway.[4]

Structural Basis of Inhibition

The structural basis for this compound's potent and selective inhibition of ERK2 has been elucidated through X-ray crystallography (PDB ID: 6DCG) at a resolution of 1.45 Å.[1][5] this compound binds to the ATP-binding pocket of ERK2, inducing a significant conformational change, particularly in the glycine-rich loop.[1]

Key interactions contributing to the high-affinity binding include:

-

Hinge Region Interaction: The indazole ring of this compound forms hydrogen bonds with the backbone carbonyl of Asp104 and the backbone amine of Met106 in the hinge region of ERK2, mimicking the binding of the adenine ring of ATP.[1]

-

Catalytic Lysine Interaction: A crucial hydrogen bond is formed between the catalytic Lys52 of ERK2 and the pyrrolidine nitrogen of this compound.[1]

-

Induced Pocket Formation: The binding of this compound induces a conformational shift where Tyr34 folds under the glycine-rich loop. This rearrangement opens up a new cavity that is occupied by the methyl-triazole group of the inhibitor, which then forms a π-π stacking interaction with Tyr62.[1]

-

Stereospecificity: The 3(S)-thiomethoxy group on the pyrrolidine ring points towards a binding region defined by residues Asn152 and Cys164, highlighting the importance of the specific stereochemistry for optimal potency.[1]

This unique binding mode, which stabilizes an inactive conformation of ERK, is responsible for both the potent inhibition of kinase activity and the prevention of MEK-mediated phosphorylation.[1] The numerous specific interactions also account for the high selectivity of this compound for ERK1/2 over other kinases.[1]

Quantitative Data

The potency, selectivity, and pharmacokinetic parameters of this compound have been extensively characterized.

| Parameter | Value | Assay/Condition | Reference |

| In Vitro Potency | |||

| ERK1 IC50 | 20 nM | Biochemical Assay | [1] |

| ERK2 IC50 | 7 nM | Biochemical Assay | [1] |

| Activated ERK1 IC50 | 23.0 nM | IMAP Kinase Assay | [4][6] |

| Activated ERK2 IC50 | 8.8 nM | IMAP Kinase Assay | [4][6] |

| Nonactivated ERK2 IC50 | 0.5 nM | MEK1-ERK2-coupled Assay | [4][6] |

| Cellular Potency | |||

| A2058 (BRAF V600E) pRSK IC50 | Complete suppression at 30 nM | Western Blot | [1][4] |

| HT-29 (BRAF V600E) Proliferation IC50 | 51 nM | Cell Viability Assay | [6] |

| Colo-205 (BRAF V600E) Proliferation IC50 | 23 nM | Cell Viability Assay | [6] |

| A2058 (BRAF V600E) Proliferation IC50 | 371 nM | Cell Viability Assay | [6] |

| Kinase Selectivity | >50% inhibition at 1.0 µM | 227-human kinase panel | [4][6] |

| CLK2, FLT4, Aurora B | >35% inhibition at 0.1 µM | 227-human kinase panel | [4][6] |

| Other Kinases (224) | |||

| Pharmacokinetics | |||

| Oral Bioavailability (Rat) | 70% | In vivo study | [1] |

| Oral Bioavailability (Dog) | 75% | In vivo study | [1] |

| Half-life (Mouse, Rat, Guinea Pig, Dog) | 1.3 - 2.8 hr | IV administration | [6] |

| Caco-2 Permeability | High (135 nm/sec) | In vitro assay | [6] |

| CYP Inhibition | |||

| CYP3A4 IC50 | 1.7 µM | In vitro assay | [1][6] |

| CYP2C8 IC50 | 3.5 µM | In vitro assay | [1][6] |

| hERG Inhibition | 16% at 0.6 µM | In vitro assay | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Kinase Inhibition Assays

Objective: To determine the in vitro potency (IC50) of this compound against ERK1 and ERK2.

IMAP (Immobilized Metal Affinity for Phosphochemicals) Kinase Assay: [4]

-

Reaction Setup: Kinase reactions are performed in a multi-well plate format. Each well contains the respective kinase (activated ERK1 or ERK2), a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at room temperature to allow for phosphorylation of the substrate.

-

Detection: A binding solution containing trivalent metal-based nanoparticles is added to the wells. These nanoparticles bind specifically to the phosphorylated substrate.

-

Measurement: The degree of fluorescence polarization (FP) is measured. Binding of the large nanoparticle complex to the small phosphopeptide results in a significant increase in FP. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

MEK1-ERK2-Coupled Assay: [4]

-

Reaction Setup: This assay measures the inhibition of MEK1-mediated phosphorylation of nonactivated ERK2. The reaction includes MEK1, nonactivated ERK2, ATP, and a range of this compound concentrations.

-

Incubation and Detection: The subsequent steps are similar to the IMAP assay, detecting the phosphorylation of a downstream ERK2 substrate.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the ERK2-MK-8353 complex.

-

Protein Expression and Purification: Recombinant Rattus norvegicus ERK2 is expressed in Escherichia coli and purified to homogeneity using standard chromatographic techniques.

-

Complex Formation: The purified ERK2 protein is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization: The ERK2-MK-8353 complex is subjected to crystallization screening using various precipitants, buffers, and additives. Crystals are grown using methods such as vapor diffusion.

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.

-

Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved using molecular replacement with a known ERK2 structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.

Conclusion

This compound is a potent and selective dual-mechanism inhibitor of ERK1/2 with a well-defined structural basis for its activity. The inhibitor's ability to bind to the ATP pocket, induce a unique inactive conformation, and prevent MEK-mediated activation underscores its rational design. The comprehensive quantitative data and established experimental protocols provide a solid foundation for its continued investigation and development as a therapeutic agent for cancers driven by aberrant MAPK signaling.

References

- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. selleckchem.com [selleckchem.com]

In Vitro Potency of MK-8353 in Cancer Cell Lines: A Technical Overview

This technical guide provides an in-depth analysis of the in vitro potency of MK-8353, a selective and orally bioavailable dual-mechanism inhibitor of ERK1/2. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity in various cancer cell lines, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, differentiation, and survival.[1] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in genes such as BRAF and RAS.[1] this compound targets the final kinases in this cascade, ERK1 and ERK2. Its dual mechanism involves not only inhibiting the kinase activity of both active (phosphorylated) and inactive ERK1/2 but also preventing the upstream kinase MEK1/2 from phosphorylating and activating ERK1/2.[2][3]

Signaling Pathway of this compound

The following diagram illustrates the MAPK/ERK signaling cascade and the points of inhibition by this compound.

References

The Discovery and Development of MK-8353 (SCH900353): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8353, formerly known as SCH900353, is an orally bioavailable, potent, and selective dual-mechanism inhibitor of ERK1 and ERK2.[1][2] Its development was spurred by the need to overcome resistance to MAPK pathway inhibitors, such as BRAF and MEK inhibitors, a common clinical challenge.[3] this compound not only inhibits the kinase activity of ERK1/2 but also prevents its phosphorylation by MEK, offering a distinct advantage over its predecessors.[4][5] This technical guide provides an in-depth overview of the discovery, preclinical evaluation, and clinical development of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.

Introduction: The Rationale for an ERK Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma and colorectal cancer.[1][7] While BRAF and MEK inhibitors have shown significant efficacy, acquired resistance frequently emerges, often through the reactivation of ERK signaling.[3] This underscored the therapeutic potential of directly targeting ERK1/2, the final kinase in the MAPK cascade.

The preclinical tool compound SCH772984 demonstrated promising activity in BRAF/RAS-mutant cancer cell lines and in models of acquired resistance to BRAF/MEK inhibitors.[1] However, it possessed suboptimal pharmacokinetic properties for clinical development.[5][8] This led to the development of this compound, an analog with improved oral bioavailability and pharmacokinetic profile.[1][8]

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of both activated and nonactivated forms of ERK1 and ERK2.[1] Its selectivity was established against a broad panel of human kinases.[1][9]

| Parameter | Assay | Value |

| IC50 (activated ERK1) | IMAP kinase assay | 23.0 nM[1] |

| IC50 (activated ERK2) | IMAP kinase assay | 8.8 nM[1] |

| IC50 (nonactivated ERK2) | MEK1-ERK2–coupled assay | 0.5 nM[1] |

| Kinase Selectivity | 227-human kinase panel | No kinase inhibited by >35% at 0.1 µM; only CLK2, FLT4, and Aurora B inhibited >50% at 1.0 µM[1] |

| Cellular Proliferation IC50 (A2058) | CellTiter-Glo | 371 nM[9] |

| Cellular Proliferation IC50 (HT-29) | CellTiter-Glo | 51 nM[9] |

| Cellular Proliferation IC50 (Colo-205) | CellTiter-Glo | 23 nM[9] |

In Vivo Anti-Tumor Activity

In xenograft models of human cancer, this compound exhibited dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[1]

| Xenograft Model | Dose (mpk, oral, twice daily) | Outcome |

| Colo-205 (BRAFV600 mutant) | 30 | Significant tumor growth inhibition[1] |

| Colo-205 (BRAFV600 mutant) | 60 | Tumor regression[1] |

| SK-MEL-28 (BRAFV600 mutant) | 30 | Significant tumor growth inhibition[1] |

| SK-MEL-28 (BRAFV600 mutant) | 60 | Tumor regression[1] |

| Various Human Cancer Xenografts | 60 | ≥50% tumor growth inhibition or regression in 83% of models[1] |

Preclinical Pharmacokinetics

This compound displayed acceptable oral bioavailability in multiple species, with moderate clearance.[9]

| Species | Clearance | Half-life (hr) | Oral Bioavailability (%) |

| Mouse (CD1) | Moderate | 1.3 - 2.8 | 23 - 80[9] |

| Rat (Sprague Dawley) | Moderate | 1.3 - 2.8 | 23 - 80[9] |

| Dog (Beagle) | Moderate | 1.3 - 2.8 | 23 - 80[9] |

| Monkey (Cynomolgus) | Moderate | 1.3 - 2.8 | 2[9] |

Clinical Development: Phase I Studies

Two key Phase I studies were conducted: P07652 in healthy volunteers and this compound-001 in patients with advanced solid tumors.[1][3]

Pharmacokinetics in Humans

This compound was orally administered, and its pharmacokinetic profile was characterized in both healthy volunteers and cancer patients.[1]

| Parameter | Healthy Volunteers (P07652, single dose) | Cancer Patients (this compound-001, continuous twice-daily dosing) |

| Dose Range | 10 - 400 mg[1] | 100 - 800 mg[1] |

| tmax (hr) | 1.5 - 3[1] | 2 - 5[1] |

| Terminal Half-life (hr) | 4.2 - 8.9[1] | 5 - 14[1] |

| AUC | Dose-proportional increase[1] | Near proportional increase[1] |

| Steady State | N/A | Achieved by day 8[1] |

| Accumulation Ratio | N/A | ~2-fold on day 15[1] |

Safety and Tolerability

This compound was generally well-tolerated up to a dose of 400 mg twice daily.[1][10] Dose-limiting toxicities (DLTs) were observed at the 400 mg and 800 mg dose levels.[1]

| Adverse Event (Any Grade) | Frequency in this compound-001 Study (%) |

| Diarrhea | 44[1] |

| Fatigue | 40[1] |

| Nausea | 32[1] |

| Maculopapular Rash | 28[1] |

| Vomiting | 28[1] |

Dose-Limiting Toxicities (this compound-001 Study):

-

800 mg cohort: Grade 3 diarrhea, hyperbilirubinemia, nausea, vomiting, Grade 2 vision changes; Grade 3 fatigue, Grade 3 hyperbilirubinemia.[1]

-

400 mg cohort: Grade 2 diarrhea (considered a DLT due to missed doses), Grade 3 rash.[1]

The maximum tolerated dose (MTD) was preliminarily identified as 400 mg twice daily.[1]

Clinical Efficacy

In the this compound-001 study, antitumor activity was observed, particularly in patients with BRAFV600-mutant melanoma.[1]

| Efficacy Endpoint | Result |

| Number of Evaluable Patients | 15[1] |

| Partial Responses (PR) | 3 (20% of evaluable patients)[1] |

| Patient Population with PR | All had BRAFV600-mutant melanoma[1] |

| Overall Response Rate (all patients) | 12%[1] |

Experimental Protocols

In Vitro Kinase Assays

-

IMAP Kinase Assay (Activated ERK1/2): The inhibitory activity of this compound against activated ERK1 and ERK2 was determined using an IMAP (Immobilized Metal Affinity for Phosphochemicals) kinase assay. This fluorescence polarization-based assay measures the phosphorylation of a substrate peptide by the target kinase.[1]

-

MEK1-ERK2–Coupled Assay (Nonactivated ERK2): The potency against nonactivated ERK2 was assessed in a coupled assay where MEK1 was used to activate ERK2 in the presence of the inhibitor. The subsequent ERK2 activity was then measured.[1]

Cell Proliferation Assay

-

Cell Lines: A panel of cancer cell lines, including A2058 (melanoma), HT-29, and Colo-205 (colorectal cancer), were used.[9]

-

Procedure: Cells were plated in 96-well plates and treated with a range of this compound concentrations for 3 days. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the resulting dose-response curves.[1]

Immunoblot Analysis

-

Sample Preparation: A2058 cells were treated with varying concentrations of this compound for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined.[1][9]

-

Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK (pERK) and its downstream substrate RSK (pRSK). Appropriate secondary antibodies conjugated to a detectable label were used for visualization.[1]

Human Xenograft Studies

-

Animal Models: Female athymic nude mice or SCID mice were subcutaneously injected with human cancer cells (e.g., Colo-205, SK-MEL-28).[1]

-

Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or this compound administered by oral gavage, typically twice daily.[1]

-

Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition or regression.[1]

-

Pharmacodynamic Assessment: At various time points after dosing, tumors and normal tissues (e.g., skin) were harvested. Tissue homogenates were analyzed by immunoblotting for pERK and total ERK levels. Immunohistochemistry was also used to assess pERK expression in tissue sections.[1]

Clinical Trial Protocol (this compound-001)

-

Study Design: A phase I, open-label, dose-escalation study in patients with advanced solid tumors.[1][11]

-

Part 1a (Dose Escalation): Patients received escalating doses of this compound (100 mg to 800 mg twice daily) to determine the MTD and DLTs.[1]

-

Part 1b (Dose Confirmation): An expanded cohort of patients was treated at doses up to 400 mg twice daily.[1]

-

Assessments: Safety and tolerability were the primary objectives. Pharmacokinetics were assessed through plasma sampling. Pharmacodynamics were evaluated via pERK levels in skin biopsies. Antitumor activity was assessed by radiographic imaging according to RECIST v1.1 criteria.[1]

Visualizations

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

References

- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

MK-8353: A Technical Guide to a Dual-Mechanism Chemical Probe for MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8353 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[1][3][4] this compound distinguishes itself through a dual mechanism of action: it not only inhibits the kinase activity of both active and inactive forms of ERK1/2 but also prevents their activating phosphorylation by MEK.[1][5] This comprehensive technical guide provides an in-depth overview of this compound as a chemical probe for MAPK signaling, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, survival, and migration.[1] The pathway is initiated by extracellular signals that lead to the sequential activation of RAS, RAF, MEK, and finally ERK.[1] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a common driver of oncogenesis.[1]

This compound exerts its inhibitory effect by binding to both the active (phosphorylated) and inactive (unphosphorylated) forms of ERK1 and ERK2.[1][6] This binding has two key consequences:

-

Inhibition of Kinase Activity: this compound competitively blocks the ATP-binding site of ERK, thereby preventing the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK).[1][2]

-

Prevention of MEK-mediated Phosphorylation: The binding of this compound to ERK induces a conformational change that hinders the ability of the upstream kinase, MEK, to phosphorylate and activate ERK.[1]

This dual mechanism leads to a more profound and sustained inhibition of the ERK signaling pathway compared to inhibitors that only target the active form of the kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

Preclinical Pharmacology of MK-8353: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of MK-8353, a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase (ERK). This compound has been investigated for its potential as an antineoplastic agent, particularly in tumors with activating mutations in the MAPK/ERK pathway. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective inhibitor of ERK1 and ERK2.[1][2][3] It exhibits a dual mechanism of action: it not only inhibits the kinase activity of activated, phosphorylated ERK (pERK) but also binds to unphosphorylated ERK, preventing its phosphorylation by the upstream kinase MEK.[1][2][4][5] This dual inhibition leads to a comprehensive shutdown of ERK-mediated signaling pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[3]

The MAPK/ERK signaling cascade is a central pathway in regulating cell growth and is often constitutively activated in various cancers through mutations in genes such as BRAF and RAS.[4][6][7][8] By targeting the final kinase in this cascade, this compound represents a strategy to overcome resistance mechanisms to upstream inhibitors like MEK and BRAF inhibitors.[1][6][7][8]

In Vitro Activity

This compound has demonstrated potent and selective inhibition of ERK1 and ERK2 in biochemical assays and has shown significant anti-proliferative activity across a panel of human cancer cell lines, particularly those with BRAF and RAS mutations.[1]

Biochemical Potency

| Target | Assay Type | IC50 (nM) |

| Activated ERK1 | IMAP kinase assay | 23.0[1][5][9] |

| Activated ERK2 | IMAP kinase assay | 8.8[1][5][9] |

| Nonactivated ERK2 | MEK1-ERK2–coupled assay | 0.5[1][5] |

| Active ERK1 | Cell-free assay | 20[4][5] |

| Active ERK2 | Cell-free assay | 7[4][5] |

Cellular Proliferation

| Cell Line | Cancer Type | Genotype | IC50 (nM) |

| A2058 | Melanoma | BRAF V600E | 371[5] |

| HT-29 | Colon | BRAF V600E | 51[4][5] |

| Colo-205 | Colon | BRAF V600E | 23[4][5] |

| Malme-3M | Melanoma | BRAF V600E | 21[9] |

| NCI-H292 | Lung | Not Specified | 130[9] |

| A-549 | NSCLC | KRAS G12S | 230[9] |

| 8505C | Thyroid | BRAF V600E | 210[9] |

| SW-626 | Ovarian | Not Specified | 108[9] |

Kinase Selectivity

This compound exhibits high selectivity for ERK1/2. In a panel of 227 human kinases, no additional kinase was inhibited by more than 35% at a concentration of 0.1 μM.[1][5] At a higher concentration of 1.0 μM, only three other kinases (CLK2, FLT4, and Aurora B) showed greater than 50% inhibition.[1][5][9]

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been evaluated in various human tumor xenograft models. Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, at higher doses, tumor regression.

Xenograft Studies

| Model | Cancer Type | Genotype | Dosing Regimen | Result |

| Colo-205 | Colon | BRAF V600E | 30-60 mg/kg, p.o., BID | Dose-dependent inhibition; regression at 60 mg/kg[1] |

| SK-MEL-28 | Melanoma | BRAF V600E | 30-60 mg/kg, p.o., BID | Dose-dependent inhibition; regression at 60 mg/kg[1] |

| Colo-205 | Colon | BRAF V600E | 20 mg/kg, p.o., BID | 37% Tumor Growth Inhibition (TGI)[4] |

| Colo-205 | Colon | BRAF V600E | 40 mg/kg, p.o., BID | 88% TGI[4] |

| Colo-205 | Colon | BRAF V600E | 60 mg/kg, p.o., BID | 40% Tumor Regression[4] |

| Various Models | Multiple | Not Specified | 60 mg/kg, p.o., BID | ≥50% TGI or regression in 83% of models[1][9] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its oral bioavailability.

Pharmacokinetic Parameters Following Oral Administration

| Species | Clearance | Half-life (t1/2) | Oral Bioavailability (%) |

| Mouse (CD1) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |

| Rat (Sprague Dawley) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |

| Guinea Pig | Moderate | 1.3 - 2.8 hr | Not Reported |

| Dog (Beagle) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |

| Monkey (Cynomologus) | Moderate | 1.3 - 2.8 hr | 2[5] |

This compound exhibited high permeability in Caco-2 cells (135 nm/sec), suggesting good potential for intestinal absorption in humans.[5]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines, including A2058, HT-29, and Colo-205, were used.[1][5]

-

Plating: Cells were plated in 96-well formats at a density of approximately 4,000 cells per well.[1]

-

Treatment: Cells were treated with increasing concentrations of this compound.

-

Incubation: The duration of treatment was typically 24 hours.[1][5]

-

Analysis: Cell viability was assessed to determine the IC50 values.

Western Blot Analysis for Target Modulation

-

Cell Culture: A2058 cells were seeded at 1 x 10^6 cells per 10-cm dish.[1][5]

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for 24 hours.[1][5]

-

Lysate Preparation: Whole-cell lysates were prepared from the treated cells.

-

Immunoblotting: Lysates were subjected to immunoblot analysis using antibodies against pERK, total ERK, pRSK, and total RSK to assess the inhibition of the signaling pathway.[1][4]

Human Tumor Xenograft Studies

-

Animal Models: Female athymic nude mice or SCID mice were used.[1]

-

Tumor Implantation: Human cancer cells, such as Colo-205 (colon) or SK-MEL-28 (melanoma), were injected to establish tumors.[1]

-

Treatment: Once tumors were established, mice were treated with this compound, typically administered by oral gavage twice daily (BID).[1][4]

-

Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition or regression compared to a vehicle control group.[1]

-

Pharmacodynamic Analysis: For some studies, tumors were harvested at specific time points after dosing (e.g., 1 hour) to analyze pERK levels by immunoblotting to confirm target engagement in vivo.[1]

Pharmacokinetic Analysis

-

Sample Collection: Plasma samples were collected at various time points after oral or intravenous administration of this compound in different species.

-

Sample Preparation: An automated 96-well format liquid-liquid extraction was used. The drug and an internal standard were extracted from plasma using methyl tert-butyl ether. The organic supernatant was then removed, evaporated, and reconstituted.[1]

-

Analysis: The concentration of this compound in the plasma samples was determined to calculate pharmacokinetic parameters.

Visualizations

Signaling Pathway

Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of this compound.

Experimental Workflow: In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

References

- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Facebook [cancer.gov]

- 4. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MK-8353 Treatment of A2058 Melanoma Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MK-8353 is a potent and selective, orally bioavailable inhibitor of ERK1 and ERK2 kinases.[1][2][3] The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, including melanoma, this pathway is constitutively activated, often due to mutations in genes such as BRAF or RAS.[4][5] The A2058 human melanoma cell line, which harbors a BRAF mutation, serves as a relevant model for studying the effects of MAPK pathway inhibitors.[6] this compound has demonstrated antitumor activity in preclinical models of BRAF-mutant melanoma.[7][8]

These application notes provide detailed protocols for the treatment of A2058 melanoma cells with this compound and subsequent analysis of its effects on cell viability, MAPK signaling, and cell cycle progression.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that is frequently hyperactivated in melanoma. This compound directly targets and inhibits the final kinases in this cascade, ERK1 and ERK2.

Caption: MAPK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | Activated ERK1 | 23.0 nM | [2][3][7] |

| IC₅₀ | Activated ERK2 | 8.8 nM | [2][3][7] |

| IC₅₀ | Nonactivated ERK2 | 0.5 nM | [3][7] |

Table 2: Proliferative IC₅₀ of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | Proliferative IC₅₀ | Reference |

| A2058 | Melanoma | BRAF V600E | 371 nM | [3] |

| Malme-3M | Melanoma | BRAF V600E | 21 nM | [2] |

| SK-MEL-28 | Melanoma | BRAF V600E | Not specified | [7] |

| HT-29 | Colon | BRAF V600E | 51 nM | [3] |

| Colo-205 | Colon | BRAF V600E | 19 nM | [2][3] |

| NCI-H292 | Lung | Not specified | 130 nM | [2] |

| A-549 | NSCLC | KRAS G12S | 230 nM | [2] |

| 8505C | Thyroid | BRAF V600E | 210 nM | [2] |

| SW-626 | Ovarian | Not specified | 108 nM | [2] |

Experimental Protocols

A2058 Cell Culture

Materials:

-

A2058 human melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture A2058 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

For subculturing, when cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a 1:3 to 1:6 split ratio.

Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of A2058 cells.

Materials:

-

A2058 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed A2058 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[7]

-

Incubate for 24 hours at 37°C.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for MAPK Pathway Inhibition

This protocol is for assessing the phosphorylation status of ERK1/2 and its downstream target RSK.

Materials:

-

A2058 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well tissue culture plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed A2058 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 24 hours.[7]

-

Wash cells once with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

To analyze total ERK and other proteins, strip the membrane and re-probe with the respective primary antibodies.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of A2058 cells.

Materials:

-

A2058 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well tissue culture plates

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed A2058 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in A2058 cells.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Drug-selected population in melanoma A2058 cells as melanoma stem-like cells retained angiogenic features – the potential roles of heparan-sulfate binding ANGPTL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of pERK and pRSK Following MK-8353 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8353 is an orally bioavailable, potent, and selective dual inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] It functions by not only inhibiting the kinase activity of ERK1/2 but also by preventing their phosphorylation and activation by the upstream kinase MEK.[2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a common feature in many human cancers.[4][5] ERK1/2, once activated, phosphorylates a host of downstream substrates, including the 90 kDa ribosomal S6 kinases (RSK). Therefore, assessing the phosphorylation status of both ERK (pERK) and RSK (pRSK) is a robust method to determine the pharmacodynamic activity of this compound. This document provides detailed protocols for analyzing the effect of this compound on pERK and pRSK levels in cancer cell lines using Western blot analysis.

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the inhibitory action of this compound. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a cascade involving RAS, RAF, and MEK, culminating in the phosphorylation and activation of ERK1/2. Activated ERK then phosphorylates downstream targets like RSK, promoting gene transcription and cell proliferation. This compound directly inhibits ERK1/2, thereby blocking this entire downstream signaling axis.

Quantitative Data Summary

Treatment of cancer cell lines with this compound results in a dose-dependent decrease in the phosphorylation of both ERK1/2 and its direct substrate, RSK. The following table summarizes the observed effects in A2058 human melanoma cells, which harbor a BRAFV600E mutation leading to constitutive activation of the MAPK pathway.

| This compound Concentration (nM) | pERK1/2 Levels (Relative to Control) | pRSK Levels (Relative to Control) |

| 0 (Vehicle) | 100% | 100% |

| 3 | Moderately Decreased | Moderately Decreased |

| 10 | Strongly Decreased | Strongly Decreased |

| 30 | Complete Suppression | Complete Suppression |

| 100 | Complete Suppression | Complete Suppression |

| 300 | Complete Suppression | Complete Suppression |

| Table 1: Summary of this compound's effect on pERK and pRSK levels in A2058 cells after 24 hours of treatment, based on representative immunoblot analysis.[1][6] |

Experimental Protocols

I. Cell Culture and Treatment

This protocol is based on experiments performed on the A2058 human melanoma cell line.[1][6] It can be adapted for other cancer cell lines with appropriate optimization of cell seeding density and drug concentrations.

Materials:

-

A2058 cells or other suitable cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-well tissue culture plates

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed 1 x 106 cells per 10-cm dish or an appropriate number of cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[1][6]

-

Adherence: Allow cells to adhere and grow for approximately 24 hours in a 37°C, 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Aspirate the old medium and add the this compound-containing medium to the cells. Treat the cells for 24 hours.[1][6] A vehicle-only (DMSO) control must be included.

II. Protein Extraction (Cell Lysis)

Materials:

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Preparation: After the 24-hour treatment, place the culture plates on ice.

-

Washing: Aspirate the medium and wash the cells once with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a 6-well plate).

-

Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

III. Western Blot Analysis

This section outlines the general workflow for detecting pERK, total ERK, pRSK, and a loading control (e.g., β-actin or GAPDH) via immunoblotting.

Materials:

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibodies:

-

Rabbit anti-pERK1/2 (e.g., Cell Signaling Technology)

-

Rabbit anti-Total ERK1/2 (e.g., Cell Signaling Technology)

-

Rabbit anti-pRSK (e.g., Cell Signaling Technology)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Sample Preparation: Dilute protein lysates with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-